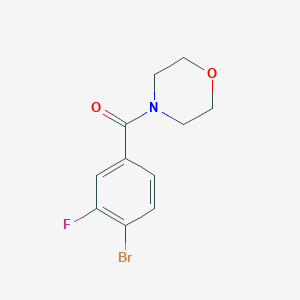
2-((6,9-Dimethyl-9H-purin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6,9-Dimethyl-9H-purin-2-yl)thio)acetamide is a chemical compound with the molecular formula C9H11N5OS. It is known for its unique structure, which includes a purine ring system substituted with dimethyl groups and a sulfanylacetamide moiety .
Métodos De Preparación
The synthesis of 2-((6,9-Dimethyl-9H-purin-2-yl)thio)acetamide typically involves the reaction of 6,9-dimethylpurine-2-thiol with chloroacetamide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
2-((6,9-Dimethyl-9H-purin-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiol derivatives.
Aplicaciones Científicas De Investigación
2-((6,9-Dimethyl-9H-purin-2-yl)thio)acetamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-((6,9-Dimethyl-9H-purin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins .
Comparación Con Compuestos Similares
2-((6,9-Dimethyl-9H-purin-2-yl)thio)acetamide can be compared with other similar compounds, such as:
6,9-Dimethylpurine-2-thiol: This compound shares the purine ring system but lacks the sulfanylacetamide moiety.
2-Amino-6,9-dimethylpurine: Similar in structure but with an amino group instead of the sulfanylacetamide group.
2-Mercapto-6,9-dimethylpurine: Contains a mercapto group instead of the sulfanylacetamide group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanylacetamide moiety, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
52379-96-1 |
|---|---|
Fórmula molecular |
C9H11N5OS |
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
2-(6,9-dimethylpurin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C9H11N5OS/c1-5-7-8(14(2)4-11-7)13-9(12-5)16-3-6(10)15/h4H,3H2,1-2H3,(H2,10,15) |
Clave InChI |
PYGFFZDQPMCLIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC(=N1)SCC(=O)N)N(C=N2)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

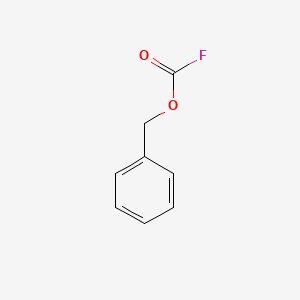
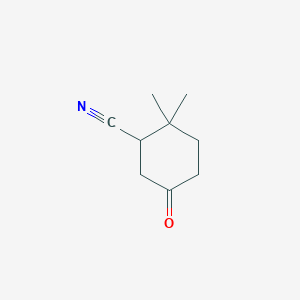
![1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-fluoro-5-(2-methoxyethoxy)-](/img/structure/B8769687.png)
![N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-benzamide](/img/structure/B8769689.png)


![4-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B8769712.png)
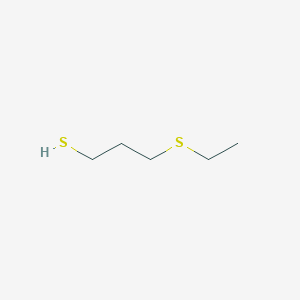
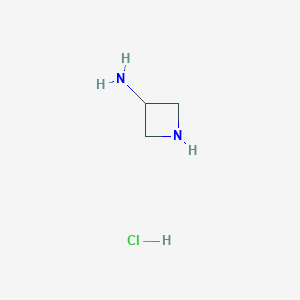
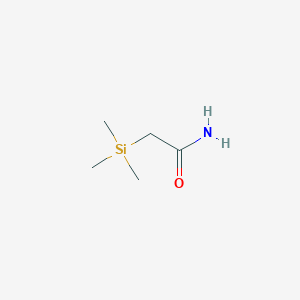
![N-[3-(Cyanomethoxy)phenyl]acetamide](/img/structure/B8769742.png)


